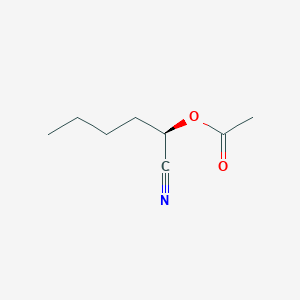
(1R)-1-Cyanopentyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-Cyanopentyl acetate is an organic compound with the molecular formula C8H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyanopentyl acetate typically involves the reaction of (1R)-1-cyanopentanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The reaction can be represented as follows:
(1R)-1-Cyanopentanol+Acetic Anhydride→(1R)-1-Cyanopentyl acetate+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
(1R)-1-Cyanopentyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (1R)-1-cyanopentanol and acetic acid.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products
Hydrolysis: (1R)-1-Cyanopentanol and acetic acid.
Reduction: (1R)-1-Aminopentyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(1R)-1-Cyanopentyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.
Biological Studies: It can be used to study enzyme-catalyzed reactions involving esters and nitriles.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-Cyanopentyl acetate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions from the reducing agent.
類似化合物との比較
Similar Compounds
(1R)-1-Cyanobutyl acetate: Similar structure but with a shorter carbon chain.
(1R)-1-Cyanohexyl acetate: Similar structure but with a longer carbon chain.
(1R)-1-Cyanopentyl propionate: Similar structure but with a different ester group.
Uniqueness
(1R)-1-Cyanopentyl acetate is unique due to its specific chiral configuration and the presence of both a nitrile and an ester functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for studying stereochemistry and reaction mechanisms.
特性
CAS番号 |
918427-25-5 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
[(1R)-1-cyanopentyl] acetate |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-8(6-9)11-7(2)10/h8H,3-5H2,1-2H3/t8-/m1/s1 |
InChIキー |
IKUDXUUQDJATTJ-MRVPVSSYSA-N |
異性体SMILES |
CCCC[C@H](C#N)OC(=O)C |
正規SMILES |
CCCCC(C#N)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
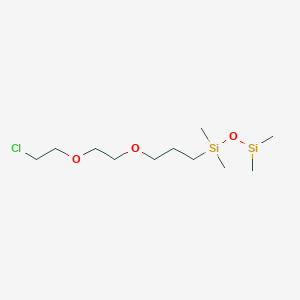
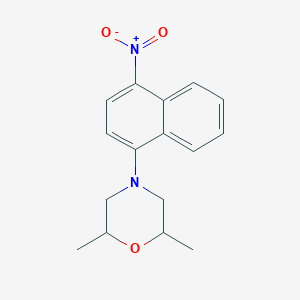
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
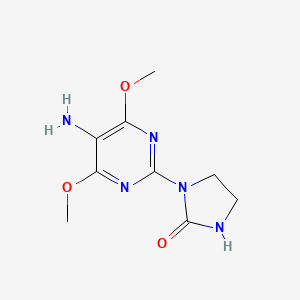
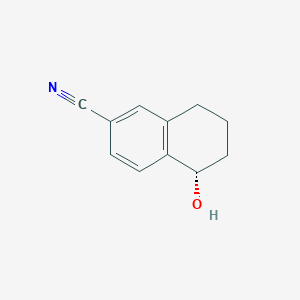
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
